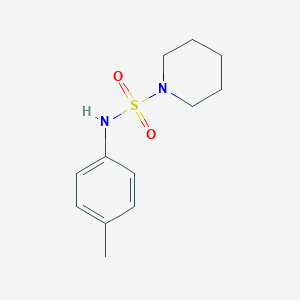

N-(4-methylphenyl)piperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)piperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-11-5-7-12(8-6-11)13-17(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFSBNWSSDXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279718 | |

| Record name | MLS002638339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-07-7 | |

| Record name | MLS002638339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation Method

The most straightforward route to N-(4-methylphenyl)piperidine-1-sulfonamide involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride. This method leverages the nucleophilic substitution mechanism, where the amine group of piperidine attacks the electrophilic sulfur atom in the sulfonyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheric conditions. A tertiary base, such as triethylamine (EtN) or pyridine, is added to neutralize the hydrochloric acid byproduct.

For example, dissolving piperidine (1.0 equiv) and 4-methylbenzenesulfonyl chloride (1.1 equiv) in DCM, followed by dropwise addition of EtN (2.0 equiv) at 0°C, yields the sulfonamide after 12–24 hours at room temperature. The crude product is purified via recrystallization from ethanol or column chromatography, achieving yields of 70–85%. While this method is operationally simple, side reactions such as over-sulfonylation or hydrolysis of the sulfonyl chloride can reduce efficiency.

Protection-Deprotection Strategies

In cases where functional group compatibility is a concern, temporary protection of the piperidine nitrogen may be employed. For instance, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate before sulfonylation. After sulfonamide formation, the Boc group is removed under acidic conditions (e.g., HCl in dioxane) to yield the final product. This approach is particularly useful when synthesizing derivatives with sensitive substituents, though it adds two extra steps and may lower overall yield (50–65%).

Modern Methodologies

Coupling Agent-Assisted Synthesis

Recent advancements utilize coupling agents to enhance reaction efficiency. A study demonstrated that 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) facilitate the formation of sulfonamides by activating the sulfonyl chloride intermediate. In this method, piperidine and 4-methylbenzenesulfonyl chloride are combined in acetonitrile with EDCI (1.2 equiv) and HOBt (1.1 equiv). The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours. This approach achieves yields of 80–90% with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics. A protocol involving piperidine, 4-methylbenzenesulfonyl chloride, and EtN in DCM irradiated at 100°C for 15 minutes reported a 92% yield. The rapid heating reduces side reactions and improves scalability, though specialized equipment is required.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction outcomes. Polar aprotic solvents like DCM and THF favor sulfonamide formation due to their ability to stabilize ionic intermediates. Non-polar solvents (e.g., toluene) result in slower kinetics and lower yields (≤60%). Similarly, EtN outperforms weaker bases like pyridine in neutralizing HCl, as evidenced by a 20% increase in yield when switching from pyridine to EtN.

Temperature and Time Effects

Elevated temperatures (40–50°C) reduce reaction time but risk sulfonyl chloride decomposition. A balance is achieved at 25°C with a 24-hour incubation, yielding 85% product. Conversely, prolonged reactions (>48 hours) promote hydrolysis, decreasing yields to 50–60%.

Purification and Characterization

Crude this compound is typically purified via recrystallization from ethanol or ethyl acetate. Advanced purification methods, such as flash chromatography using silica gel and a hexane/ethyl acetate gradient, achieve ≥99% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 2.35 ppm (piperidine CH), δ 7.25–7.70 ppm (aromatic protons), and δ 3.10 ppm (sulfonamide NH). Mass spectrometry (MS) data show a molecular ion peak at m/z 254.1 [M+H].

Comparative Analysis of Methods

The table below summarizes key parameters for the leading synthetic routes:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and methylphenyl group participate in substitution reactions under specific conditions.

Key Findings:

- Nitrogen-centered substitutions: The sulfonamide nitrogen reacts with alkyl halides in the presence of bases like NaH/DMF to form N-alkyl derivatives (e.g., N-methyl-N-(4-methylphenyl)piperidine-1-sulfonamide ) .

- Aromatic ring substitutions: The methyl group on the phenyl ring can undergo electrophilic substitution, though its electron-donating nature reduces reactivity compared to halogens.

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| N-Alkylation | Alkyl halides, NaH, DMF, 0–25°C | N-Alkyl sulfonamide derivatives |

| Electrophilic Aromatic | HNO₃/H₂SO₄ (nitration), FeCl₃ (catalyst) | Nitrated derivatives (limited yield) |

Oxidation-Reduction Reactions

The sulfonamide group (-SO₂NH-) undergoes oxidation and reduction, altering its electronic properties.

Key Findings:

- Oxidation: Treatment with m-CPBA or H₂O₂ oxidizes the sulfonamide to sulfonic acid derivatives, enhancing hydrophilicity.

- Reduction: LiAlH₄ reduces the sulfonamide to secondary amines, though this is less common due to steric hindrance from the piperidine ring .

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT | Sulfonic acid derivatives |

| Reduction | LiAlH₄, THF, reflux | Piperidine-1-amine analogs |

Coupling Reactions

The sulfonamide group facilitates palladium-catalyzed cross-coupling reactions.

Key Findings:

- Suzuki-Miyaura Coupling: The methylphenyl group couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in ethanol to form biaryl derivatives.

- Buchwald-Hartwig Amination: Piperidine nitrogen participates in C–N bond formation with aryl halides under Pd catalysis .

Reagents and Conditions:

Hydrolysis and Stability

The sulfonamide bond is stable under acidic and basic conditions but hydrolyzes under extreme thermal stress.

Key Findings:

- Acidic Hydrolysis: Prolonged reflux in HCl/ethanol cleaves the sulfonamide to yield piperidine and 4-methylbenzenesulfonic acid .

- Thermal Stability: Decomposition occurs above 250°C, forming SO₂ and aromatic byproducts.

Comparative Reactivity with Analogues

N-(4-methylphenyl)piperidine-1-sulfonamide shows distinct reactivity compared to halogenated analogues due to the methyl group’s electronic effects:

| Property | 4-Methyl Derivative | 4-Bromo Derivative |

|---|---|---|

| Substitution Rate | Slower (electron-donating CH₃) | Faster (electron-withdrawing Br) |

| Oxidation Susceptibility | Moderate | High (Br enhances electrophilicity) |

Mechanistic Insights

- Nucleophilic Substitutions: The sulfonamide nitrogen acts as a nucleophile in alkylation, with steric hindrance from the piperidine ring limiting reactivity .

- Coupling Reactions: The methyl group’s inductive effect slightly deactivates the phenyl ring, requiring harsher conditions compared to electron-deficient aryl groups.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-methylphenyl)piperidine-1-sulfonamide features a piperidine ring substituted with a 4-methylphenyl group and a sulfonamide functional group. The general synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced:

This reaction can be scaled up in industrial settings using continuous flow reactors to ensure consistent quality and yield.

Medicinal Chemistry

This compound is primarily explored as a lead compound in drug development due to its potential antibacterial and anticancer properties. It exhibits activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and integrity.

The compound has shown promise in anticancer research. For instance, studies on MDA-MB-231 breast cancer cells demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .

Agricultural Applications

In agriculture, this compound is being investigated for its utility in developing new agrochemicals aimed at managing plant bacterial diseases. Its mechanism of action in this context may involve disrupting bacterial pathogenicity through similar pathways as observed in medicinal applications.

Case Studies

Several studies have documented the efficacy of this compound:

- Antibacterial Study : A study evaluated the compound against multiple bacterial strains using disc diffusion and microdilution methods, showing strong inhibitory effects against resistant strains.

- Anticancer Research : Research on MDA-MB-231 cells revealed significant cytotoxicity, indicating its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The presence of electron-donating groups (e.g., 4-methoxy in 9c) reduces synthetic yields compared to electron-withdrawing groups (e.g., 4-nitro in 14), likely due to steric hindrance or competing side reactions .

- Bulky substituents on piperidine (e.g., 4,4-dimethyl in 14) improve yield, possibly by stabilizing intermediates during sulfonylation .

Crystallographic and Conformational Analysis

Comparison with Halogen-Substituted Imidazole-Imines ():

- Dihedral Angles :

- Packing Interactions :

Relevance to N-(4-Methylphenyl)piperidine-1-sulfonamide :

- The 4-methylphenyl group in the target compound may induce comparable steric effects, promoting twisted conformations that influence solubility or binding interactions.

Inference for this compound :

- The methyl group’s electron-donating nature may reduce bioavailability compared to nitro-substituted analogs but could enhance metabolic stability in vivo.

Physicochemical Properties

| Property | This compound (Predicted) | 9c (4-Methoxyphenyl) | 14 (4-Nitrophenyl) |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.5 (moderate) | ~2.8 | ~3.1 |

| Solubility | Low (hydrophobic aryl group) | Very low (oil) | Moderate (polar nitro) |

| Thermal Stability | High (rigid piperidine core) | Moderate | High |

Notes:

Biological Activity

N-(4-methylphenyl)piperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential in various therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base like triethylamine. The general reaction can be summarized as follows:

This synthesis allows for the production of this compound in both laboratory and industrial settings, with optimizations to enhance yield and purity.

Antibacterial Properties

This compound has been explored for its antibacterial properties. Studies indicate that it may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby disrupting bacterial cell membrane integrity and leading to cell death .

In vitro assays have demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard methods such as microdilution and disc diffusion tests, showcasing its potential as a new antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells. The observed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth .

Furthermore, it has been noted that this compound demonstrates selectivity towards cancer cells over non-cancerous cells, which is a desirable trait in anticancer drug development . The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 0.126 | Apoptosis induction | |

| Various bacterial strains | Varies | Inhibition of dihydropteroate synthase |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : The inhibition of dihydropteroate synthase disrupts folate synthesis, essential for bacterial growth.

- Anticancer Mechanism : Induction of apoptosis through caspase activation and cell cycle arrest contributes to its anticancer effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antibacterial Study : A study evaluated the compound against multiple bacterial strains using disc diffusion and microdilution methods. Results indicated strong inhibitory effects, particularly against resistant strains .

- Anticancer Research : In a recent investigation, the compound was tested on MDA-MB-231 cells, showing significant cytotoxicity with an IC50 value much lower than standard chemotherapeutics like 5-Fluorouracil . This study also reported a favorable selectivity index.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methylphenyl)piperidine-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting 4-methylaniline with a piperidine-sulfonyl chloride derivative under basic conditions (e.g., using triethylamine in dichloromethane). Optimization may include varying solvent polarity (e.g., DMF for high-temperature reactions), adjusting stoichiometry to minimize side products, and employing catalysts like P₂O₅ for improved yields, as seen in analogous sulfonamide syntheses . Reaction progress should be monitored via TLC or HPLC.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm aromatic protons (δ 7.2–7.4 ppm) and piperidine ring signals (δ 1.5–3.0 ppm) .

- IR Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~1350 cm (S–N stretching) validate the sulfonamide group .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., CHNOS requires C 54.52%, H 6.10%, N 10.60%) .

- XRPD : To assess crystallinity and polymorphic forms, especially if the compound exhibits varied bioactivity in different solid states .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use programs like SHELXL (for refinement) and SHELXS (for structure solution) to determine bond lengths, angles, and torsion angles. For example, the sulfonamide group’s geometry (S–N distance ~1.63 Å) and piperidine ring puckering (e.g., chair vs. boat conformation) can be validated against density functional theory (DFT) calculations. Discrepancies between experimental and computational models may indicate dynamic behavior or crystal-packing effects .

Q. What strategies are effective in analyzing contradictory bioactivity data across derivatives of piperidine-sulfonamide compounds?

- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example:

- Enzyme Inhibition : Compare IC values of N-(4-methylphenyl) derivatives against carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX) using fluorometric assays. Adjust buffer pH (e.g., pH 7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments .

- Structure-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., methyl vs. methoxy groups) with binding affinities. Validate with mutagenesis studies if target residues are known .

Q. How can researchers address discrepancies in synthetic yields reported for this compound derivatives?

- Methodological Answer : Yield variations may stem from:

- Purification Methods : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water mixtures) efficiencies .

- Byproduct Formation : Use LC-MS to identify intermediates (e.g., unreacted sulfonyl chloride) and optimize quenching steps.

- Scale Effects : Pilot small-scale reactions (0.1 mmol) to establish reproducibility before scaling up (10 mmol), noting exothermicity or solubility limitations .

Structural and Mechanistic Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100-ns trajectories.

- ADMET Prediction : Use tools like SwissADME to evaluate logP (lipophilicity) and BBB permeability, which influence pharmacokinetics .

- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical models can elucidate electron transfer mechanisms at enzyme active sites .

Q. How does the electronic environment of the 4-methylphenyl group influence the sulfonamide’s spectroscopic and chemical properties?

- Methodological Answer : The electron-donating methyl group alters resonance effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.